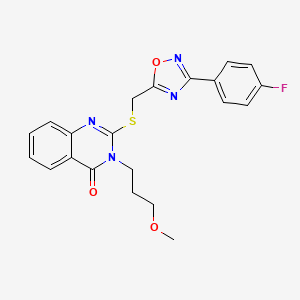

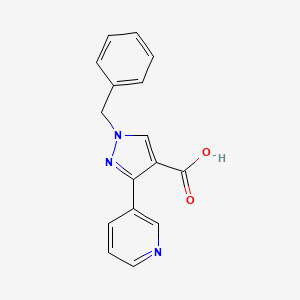

![molecular formula C4HBrClN5 B2679024 8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine CAS No. 1334136-94-5](/img/structure/B2679024.png)

8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine

説明

8-Bromo-5-chlorotetrazolo[1,5-C]pyrimidine is a chemical compound with the CAS Number: 1334136-94-5 . It has a linear formula of C4HBrClN5 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C4HBrClN5/c5-2-1-7-4(6)11-3(2)8-9-10-11/h1H . The molecular weight of the compound is 234.44 .Physical and Chemical Properties Analysis

This compound is a solid compound . It should be stored at 4°C under nitrogen .科学的研究の応用

Synthetic Versatility and Chemical Transformations

The compound 8-Bromo-5-chlorotetrazolo[1,5-c]pyrimidine serves as a versatile synthetic intermediate, enabling the diversification of chemical structures through various reactions. Tang et al. (2014) demonstrated the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, highlighting their utility in further chemical modifications. These compounds underwent oxidative cyclization and were then subjected to Dimroth rearrangement to produce [1,5-c] analogues. The presence of halogen functionalities on the pyrimidine nucleus significantly enhances their reactivity, allowing for subsequent transformations such as palladium-catalyzed cross-couplings and direct aromatic substitution, thereby showcasing their potential in the synthesis of complex molecular architectures (Tang, Wang, Li, & Wang, 2014).

Antimicrobial and Antitumor Properties

Compounds derived from pyrimidine structures, including 8-Bromo-5-chlorotetrazolo[1,5-c]pyrimidines, have been explored for their biological activities. Sayed et al. (2006) synthesized pyrimidine and pyrimido[2,1-b][1,3]thiazine derivatives, assessing their antimicrobial efficacy. The study revealed that many synthesized compounds exhibited promising antimicrobial activity, suggesting the potential of this compound derivatives in the development of new antimicrobial agents (Sayed, Shamroukh, & Rashad, 2006).

Safety and Hazards

特性

IUPAC Name |

8-bromo-5-chlorotetrazolo[1,5-c]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrClN5/c5-2-1-7-4(6)11-3(2)8-9-10-11/h1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJGDJYJFZZUON-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NN=NN2C(=N1)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrClN5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

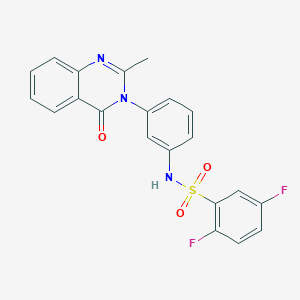

![N-isobutyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2678945.png)

![N-[3-Oxo-3-[(3R)-3-pyridin-4-yloxypyrrolidin-1-yl]propyl]prop-2-enamide](/img/structure/B2678948.png)

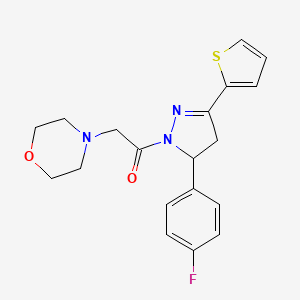

![2-Ethyl-5-((4-(2-hydroxyethyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2678953.png)

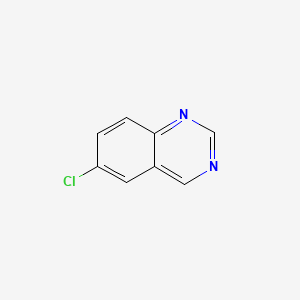

![2-((5-(2-(benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(isoxazol-3-yl)acetamide](/img/structure/B2678954.png)

![2-(2,5-dimethylbenzyl)-7-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2678955.png)

![N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2678960.png)

![N-(sec-butyl)-2-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2678962.png)

![3,9,9-trimethyl-6-[3-(trifluoromethoxy)phenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2678964.png)